R-138727 - 204204-73-9

R-138727

Catalog Number: EVT-281400
CAS Number: 204204-73-9
Molecular Formula: C18H20FNO3S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (R-138727), also known as the prasugrel active metabolite, is a crucial compound in scientific research due to its potent antiplatelet activity. R-138727 is the active metabolite of the prodrug prasugrel, a thienopyridine antiplatelet agent. [, , , ] R-138727 itself is not found naturally and must be synthesized from prasugrel. [, ] It plays a vital role in research exploring platelet function, inflammation, and the development of new antithrombotic therapies. [, , , , ]

Future Directions
  • Exploring the potential non-platelet effects of R-138727, such as its influence on other immune cells, to better understand its impact on inflammatory responses and to identify potential off-target effects. []
  • Exploring the utility of R-138727 as a tool for investigating the role of the P2Y12 receptor in non-platelet cell types, such as smooth muscle cells. []

Prasugrel

Compound Description: Prasugrel [( )-2-[2-acetyloxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone hydrochloride] [] is a thienopyridine antiplatelet prodrug administered orally as a racemic mixture. It is inactive in vitro and requires metabolic activation to exert its antiplatelet effects. [, , ]

Relevance: Prasugrel is the prodrug of R-138727. It undergoes rapid hydrolysis in vivo by carboxylesterases, primarily carboxylesterase-2 in the intestine, to form the intermediate metabolite R-95913. [, , ] R-95913 is subsequently metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, to generate the active metabolite R-138727. [, ]

R-95913

Compound Description: R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone) [] is a thiolactone metabolite of prasugrel. It is formed by the rapid hydrolysis of prasugrel by carboxylesterases. [, , ] R-95913 is present in human plasma, while prasugrel itself is not detectable. []

Relevance: R-95913 is the primary metabolite of prasugrel and the direct precursor to the active metabolite R-138727. [, , ] R-95913 is converted to R-138727 by CYP-mediated oxidation, primarily involving CYP3A4 and CYP2B6. [, ] This metabolic step is crucial for the antiplatelet activity of prasugrel.

Glutathione Conjugate of R-138727 (R-133490)

Compound Description: R-133490 is a mixed disulfide formed between R-138727 and glutathione. [, ] It is a potential intermediate in the bioactivation pathway of prasugrel. []

Relevance: The formation and subsequent reduction of R-133490 represent a possible mechanism for the generation of R-138727 from R-95913. [, ] Studies suggest that enzymes in human liver cytosol, particularly glutaredoxin and to a lesser extent thioredoxin, can reduce R-133490 back to the active metabolite R-138727. []

S-Methylated R-138727 (R-106583)

Compound Description: R-106583 [(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3ylidene}ethanoic acid] [] is the S-methylated metabolite of R-138727. [, ] It is a major inactive metabolite of prasugrel found in humans. [, ]

Relevance: R-106583 is formed from R-138727 via S-methylation, primarily by hepatic microsomal thiol methyltransferase. [] This metabolic pathway contributes to the elimination of R-138727 and the termination of its antiplatelet effects. Interestingly, the S-methylation of R-138727 is stereoselective, with the SS and SR isomers being preferentially methylated over the more active RS and RR isomers. []

2-Oxo-clopidogrel

Compound Description: 2-Oxo-clopidogrel is a major circulating, but inactive, metabolite of clopidogrel. [] Like R-95913, it is a thiolactone requiring further metabolism for activation.

Relevance: 2-Oxo-clopidogrel, similar to R-95913, is an intermediate metabolite in the activation pathway of another thienopyridine antiplatelet drug, clopidogrel. [] Studying the inhibitory effects of various substances on the formation of both 2-oxo-clopidogrel and R-138727 from their respective thiolactones allows for a comparative analysis of potential drug-drug interactions.

H4 (Active Metabolite of Clopidogrel)

Compound Description: H4 is the active thiol metabolite of clopidogrel, responsible for its antiplatelet effects. [] It also acts as an irreversible antagonist of the platelet P2Y12 ADP receptor.

Relevance: H4 and R-138727 are both active metabolites of thienopyridine antiplatelet prodrugs (clopidogrel and prasugrel, respectively), sharing the same mechanism of action by irreversibly blocking the platelet P2Y12 receptor. []

Overview

Prasugrel metabolite, specifically known as R-138727, is the active metabolite of prasugrel, a thienopyridine derivative used as an antiplatelet medication. Prasugrel is primarily prescribed for the prevention of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The metabolite R-138727 is essential for the drug's pharmacological activity, as it irreversibly inhibits the P2Y12 receptor on platelets, thereby reducing platelet aggregation.

Source

Prasugrel is synthesized from its parent compound through metabolic processes in the liver, primarily involving cytochrome P450 enzymes. The active metabolite is formed via a series of enzymatic reactions that convert prasugrel into its more active form, which is then responsible for its therapeutic effects.

Classification

Prasugrel metabolite falls under the classification of antiplatelet agents and is categorized as a thienopyridine derivative. It plays a critical role in cardiovascular pharmacotherapy, particularly in managing conditions such as acute coronary syndrome.

Synthesis Analysis

Methods

The synthesis of prasugrel metabolite R-138727 can be achieved through various biocatalytic methods. Recent studies have highlighted the use of porcine liver esterase and fungal peroxygenases to facilitate the conversion of prasugrel into its active form.

  1. Biocatalytic Synthesis:
    • A cascade reaction utilizing porcine liver esterase and fungal peroxygenases has been reported to yield R-138727 with an efficiency of 44% in a phosphate-buffered system.
    • The process involves preincubation with porcine liver esterase followed by the addition of hydrogen peroxide and other reagents to promote oxidation and subsequent reaction steps .
  2. Analytical Techniques:
    • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to monitor reaction progress and confirm the structure of synthesized metabolites .

Technical Details

The synthesis typically requires careful control of pH and temperature, along with specific concentrations of substrates and enzymes to optimize yield and purity. The isolation of metabolites is achieved through liquid-liquid extraction and chromatographic techniques.

Molecular Structure Analysis

Structure

The molecular formula for prasugrel metabolite R-138727 is C18H18FNO2SC_{18}H_{18}FNO_2S, with a molecular weight of approximately 331.40 g/mol. The structure features a thiol group essential for its bioactivity, along with several stereoisomers that influence its pharmacodynamic properties.

Data

  • CAS Number: 150322-38-6
  • Molecular Weight: 331.40 g/mol
  • Purity: Minimum purity of synthesized metabolites is typically around 98% .
Chemical Reactions Analysis

Reactions

Prasugrel metabolite undergoes several chemical reactions during its synthesis and metabolic conversion:

  1. Oxidation Reactions:
    • The transformation from prasugrel to R-138727 involves oxidation steps facilitated by cytochrome P450 enzymes.
    • The reaction conditions often include the presence of hydrogen peroxide as an oxidizing agent.
  2. Enzymatic Hydrolysis:
    • Initial hydrolysis by esterases leads to the formation of intermediate metabolites before reaching the active form.

Technical Details

The reaction conditions must be optimized for factors such as temperature, pH, and substrate concentration to achieve maximum conversion rates while minimizing side reactions.

Mechanism of Action

Process

The mechanism by which prasugrel metabolite exerts its antiplatelet effects involves:

  1. P2Y12 Receptor Inhibition:
    • R-138727 binds irreversibly to the P2Y12 receptor on platelets, preventing adenosine diphosphate from activating these cells.
    • This inhibition leads to a decrease in platelet aggregation, crucial for preventing thrombus formation during cardiovascular events.
  2. Pharmacokinetics:
    • Following administration, prasugrel is rapidly converted into R-138727, which achieves peak plasma concentrations within approximately 30 minutes .

Data

Studies indicate that a significant proportion (up to 84%) of R-138727 exists as specific stereoisomers that contribute variably to its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Prasugrel metabolite exhibits solubility characteristics that are influenced by pH and solvent composition.
  • Stability: Generally stable under standard laboratory conditions but should be stored appropriately to maintain integrity over time.

Chemical Properties

  • Reactivity: The presence of functional groups such as thiols makes R-138727 reactive towards electrophiles.
  • Spectroscopic Characteristics: Characterization techniques like nuclear magnetic resonance spectroscopy provide insight into structural features.
Applications

Scientific Uses

Prasugrel metabolite has significant applications in:

  1. Pharmacological Research:
    • Investigating drug interactions and metabolic pathways related to antiplatelet therapy.
  2. Clinical Studies:
    • Evaluating genetic factors influencing patient responses to prasugrel treatment, particularly in populations with varying genetic backgrounds affecting drug metabolism .
  3. Drug Development:
    • Understanding the pharmacodynamics and pharmacokinetics can inform future developments in antiplatelet therapies.

Properties

CAS Number

204204-73-9

Product Name

Prasugrel metabolite

IUPAC Name

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

Molecular Formula

C18H20FNO3S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)

InChI Key

ZWUQVNSJSJHFPS-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Solubility

Soluble in DMSO

Synonyms

R-138727; R 138727; R138727; Prasugrel active metabolite.

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Isomeric SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.